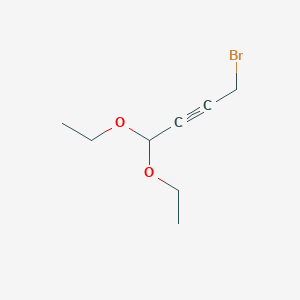

4-Bromo-1,1-diethoxybut-2-yne

Cat. No. B8497245

M. Wt: 221.09 g/mol

InChI Key: BCOCYOCOHFEFGR-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04703116

Procedure details

4-Bromo-1,1-diethoxy-2-butyne (Reagent L) was prepared according to the procedure of R. Epsystein and S. Marszak, Bull. Soc. Chim. Fr., I, pp. 313-17 (1968). A total of 74.1 g. (0.40 mole) of propargyl bromine, 59.28 g. (0.40 mole) of triethylorthoformate, and 3.2 g. (0.010 mole) of zinc iodide were combined in a reaction flask fitted with a packed distillation column and a stillhead. The mixture was heated to 100°-110° C. and ethanol was removed by slow distillation over 2.5 hours. Hexane (96 ml.) was added as required to maintain the stillhead temperature below 80° C. The pot residue was diluted with 200 ml. methylene chloride, washed with water and brine, dried with magnesium sulfate, filtered, and then distilled. A forerun of ethylorthoformate was collected, followed by the acetal at 50°-77° C./5-10 mm.

Name

Identifiers

|

REACTION_CXSMILES

|

[CH2:1]([Br:4])[C:2]#[CH:3].[CH2:5]([O:7][CH:8](OCC)[O:9][CH2:10][CH3:11])[CH3:6]>[I-].[Zn+2].[I-]>[Br:4][CH2:1][C:2]#[C:3][CH:8]([O:9][CH2:10][CH3:11])[O:7][CH2:5][CH3:6] |f:2.3.4|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0.4 mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C#C)Br

|

Step Two

|

Name

|

|

|

Quantity

|

0.4 mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)OC(OCC)OCC

|

Step Three

|

Name

|

|

|

Quantity

|

0.01 mol

|

|

Type

|

catalyst

|

|

Smiles

|

[I-].[Zn+2].[I-]

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

fitted with a packed distillation column

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The mixture was heated to 100°-110° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

ethanol was removed by slow distillation over 2.5 hours

|

|

Duration

|

2.5 h

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Hexane (96 ml.) was added

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to maintain the stillhead temperature below 80° C

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The pot residue was diluted with 200 ml

|

WASH

|

Type

|

WASH

|

|

Details

|

methylene chloride, washed with water and brine

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried with magnesium sulfate

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

distilled

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A forerun of ethylorthoformate was collected

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

followed by the acetal at 50°-77° C.

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

BrCC#CC(OCC)OCC

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |